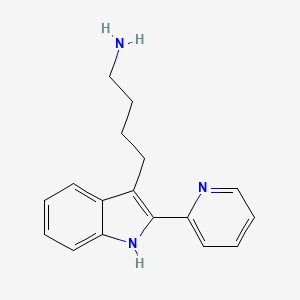
Benzoate de méthyle 3-(pyridin-2-yl)
Vue d'ensemble
Description
Methyl 3-(pyridin-2-yl)benzoate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The specific structure and substituents on the pyridine ring can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions that may include esterification, etherification, and the formation of complex heterocyclic systems. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, with the reaction conditions such as temperature and time being crucial for the success of the esterification and etherification processes . Similarly, the synthesis of other pyridine derivatives, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy. For example, the molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction, and its vibrational frequencies were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques provide detailed information about bond lengths, bond angles, torsion angles, and molecular electrostatic potential maps, which are essential for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions, including coordination with metal ions to form metal–organic gels and coordination networks . These reactions are influenced by the presence of nitrogen atoms in the pyridine ring, which can act as coordination sites. The reactivity of these compounds can also be harnessed for the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the compound's solubility, melting point, and boiling point. The molecular electrostatic potential maps and frontier molecular orbitals of these compounds can provide insights into their reactivity and interaction with other molecules . Additionally, the thermal degradation and electrical conductivity of polymer-metal complexes derived from pyridine-containing ligands can be studied to explore their potential applications in materials science .
Applications De Recherche Scientifique
Agents neuroprotecteurs
Des composés similaires au benzoate de méthyle 3-(pyridin-2-yl), tels que les dérivés de 4-méthyl-3-(pyridin-2-ylamino)benzamide, ont été découverts comme inhibiteurs de C-Abl avec des effets neuroprotecteurs potentiels . Cela suggère que le benzoate de méthyle 3-(pyridin-2-yl) pourrait être exploré pour ses propriétés neuroprotectrices, offrant potentiellement des avantages thérapeutiques dans les maladies neurodégénératives.
Activités antimicrobiennes et antivirales
Les composés de la pyridine ont démontré des activités antimicrobiennes et antivirales significatives . Le benzoate de méthyle 3-(pyridin-2-yl) pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens ciblant une gamme de souches bactériennes, de levures et de champignons filamenteux.
Activités antifibrotiques
De nouveaux composés hétérocycliques contenant le groupement pyridin-2-yl ont montré des activités antifibrotiques prometteuses . Cela indique que le benzoate de méthyle 3-(pyridin-2-yl) pourrait être précieux dans la synthèse de composés pour traiter les maladies fibrotiques.
Synthèse chimique et conception de médicaments
Le groupe pyridin-2-yl est une caractéristique commune dans de nombreuses voies synthétiques pour créer des molécules complexes avec des activités biologiques potentielles . Le benzoate de méthyle 3-(pyridin-2-yl) pourrait servir d'intermédiaire ou de bloc de construction dans la synthèse de nouveaux produits pharmaceutiques.
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-pyridin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFNTSUFRZCBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


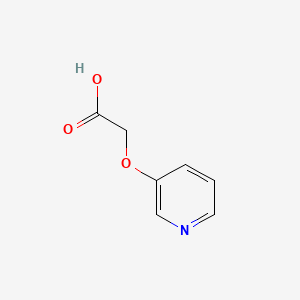

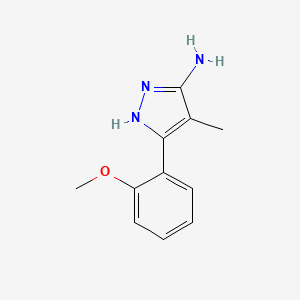
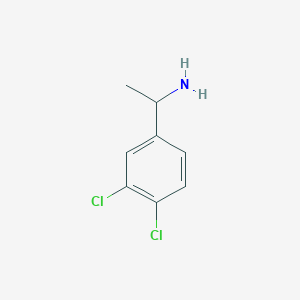
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)





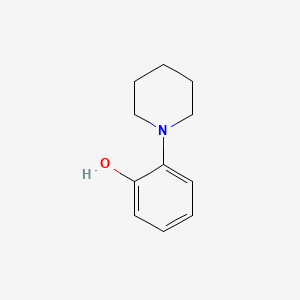
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
